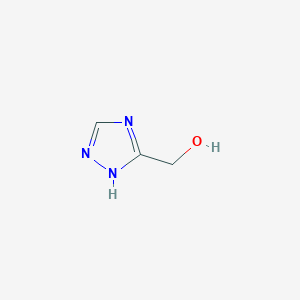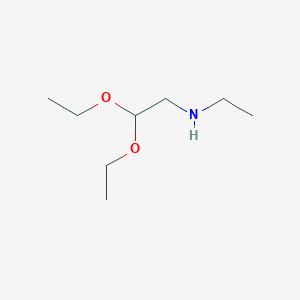
2-Fluor-3-(Trifluormethyl)pyridin
Übersicht
Beschreibung
2-Fluoro-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3F4N and its molecular weight is 165.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-3-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorierte Bausteine
“2-Fluor-3-(Trifluormethyl)pyridin” ist eine Art fluorierter Baustein . Fluorierte Verbindungen werden häufig in der pharmazeutischen und agrochemischen Industrie eingesetzt, da sie einzigartige Eigenschaften wie erhöhte Stabilität, Lipophilie und Bioverfügbarkeit aufweisen.
Herstellung von Aminopyridinen
Diese Verbindung kann als Reaktant bei der Herstellung von Aminopyridinen durch Aminierungsreaktionen dienen . Aminopyridine sind wichtige Strukturen in der medizinischen Chemie und sind in vielen pharmazeutischen Medikamenten vorhanden.
Katalytischer Ligand
“this compound” kann als katalytischer Ligand für die regioselektive Herstellung von Tetramethylbiphenylen durch aerobe oxidative Kupplung von Xylol verwendet werden . Dieser Prozess wird durch Palladium katalysiert.
Synthese von metallorganischen Gerüsten (MOFs)
Verwandte Verbindungen, wie z. B. “(Trifluormethyl)pyridyllithium”, können aus “this compound” hergestellt und zur Synthese von metallorganischen Gerüsten (MOFs) verwendet werden . MOFs sind eine Klasse von Verbindungen, die aus Metallionen oder -clustern bestehen, die an organische Liganden koordiniert sind, um ein-, zwei- oder dreidimensionale Strukturen zu bilden.
Materialwissenschaft
“this compound” kann auch als Vorläufer für die Herstellung verschiedener Materialien wie Polymere, Farbstoffe und Flüssigkristalle verwendet werden . Sein Pyridinring kann als funktionelle Gruppe dienen, um andere Moleküle zu binden, und seine Fluorgruppen können die Löslichkeit und Stabilität der Endprodukte verbessern.
Synthese von Methiodidsalzen
Diese Verbindung kann zur Synthese von Methiodidsalzen verwendet werden . Diese Salze werden in der medizinischen Chemie häufig wegen ihrer antimikrobiellen Eigenschaften eingesetzt.
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Result of Action
It’s known that trifluoromethylpyridines have been used in the development of several crop-protection products and pharmaceuticals .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Fluoro-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation. For instance, 2-Fluoro-3-(trifluoromethyl)pyridine has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can alter the enzyme’s activity, affecting the overall metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 2-Fluoro-3-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Fluoro-3-(trifluoromethyl)pyridine has been observed to affect the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation, apoptosis, and metabolism . By interacting with key proteins in this pathway, the compound can alter cellular responses, leading to changes in cell growth and survival.
Molecular Mechanism
At the molecular level, 2-Fluoro-3-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The compound’s fluorine atoms can form strong interactions with specific amino acid residues, leading to changes in the conformation and activity of the target proteins. Additionally, 2-Fluoro-3-(trifluoromethyl)pyridine can act as an enzyme inhibitor by occupying the active site and preventing substrate binding . This inhibition can result in altered metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-(trifluoromethyl)pyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to 2-Fluoro-3-(trifluoromethyl)pyridine can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, 2-Fluoro-3-(trifluoromethyl)pyridine can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
2-Fluoro-3-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to the molecule, making it more water-soluble and easier to excrete . This metabolic process can affect the levels of other metabolites and influence overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, 2-Fluoro-3-(trifluoromethyl)pyridine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of 2-Fluoro-3-(trifluoromethyl)pyridine can affect its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-3-(trifluoromethyl)pyridine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Fluoro-3-(trifluoromethyl)pyridine may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQOVYPSZIDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382564 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65753-52-8 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65753-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)


![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)



